molecular formula C20H22ClNO3 B14878021 2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B14878021
M. Wt: 359.8 g/mol
InChI Key: FZKOQGDJBVLTPA-UHFFFAOYSA-N
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Description

2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is an organic compound that features a benzamide core with a 2-chloro substituent and a tetrahydro-2H-pyran-4-yl)methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves the acylation of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would also be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include hydroxyl derivatives.

    Reduction: Products include methyl derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its combination of a benzamide core with a tetrahydro-2H-pyran-4-yl)methyl group. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8 g/mol

IUPAC Name

2-chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide

InChI

InChI=1S/C20H22ClNO3/c1-24-16-8-6-15(7-9-16)20(10-12-25-13-11-20)14-22-19(23)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3,(H,22,23)

InChI Key

FZKOQGDJBVLTPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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